(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In
Scientific Research Applications
HSP90 Inhibitors
The compound can be used in the design and synthesis of HSP90 inhibitors . HSP90 (Heat Shock Protein 90) is a promising anticancer drug target, which could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .
Anticancer Agents
The compound can be used in the development of anticancer agents . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Antibacterial Agents
1,2,3-triazoles, which is a part of the compound, have been proven to be effective antibacterial agents .
Antifungal Agents
1,2,3-triazoles also have shown to be effective antifungal agents .
Antiviral Agents
1,2,3-triazoles have been used as antiviral agents .
Anti-inflammatory Agents
1,2,3-triazoles have been used as anti-inflammatory agents .
properties
IUPAC Name |
thiophen-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDLMMAVOVPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone |
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